9-bromo-4-methoxy-6-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one
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Description
9-bromo-4-methoxy-6-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one is a useful research compound. Its molecular formula is C12H12BrNO4 and its molecular weight is 314.135. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been synthesized and studied for its structural properties. For instance, a study focused on the practical synthesis of a related compound, cotarnine, from specific precursors (Shirasaka, Takuma, Shimpuku, & Imaki, 1990).
- Another research explored the crystal structure of similar compounds, providing insights into their molecular configurations (Grundt, Pernat, Krivogorsky, Halverson, & Berry, 2010).
Chemical Reactions and Derivatives
- Studies have been conducted on the reactions of cotarnine and its derivatives with other chemicals, revealing potential synthetic pathways and chemical behaviors (Krasnov, Kartsev, & Khrustalev, 2002).
- Research on the interactions of barbituric acid derivatives demonstrates the complexity and potential applications of these compounds in various chemical contexts (Khrustalev, Krasnov, & Timofeeva, 2008).
Pharmacological Properties
- Some derivatives of this compound have been investigated for their pharmacological properties. For example, a study on a novel microtubule-modulating agent derived from this compound class showed potential for treating hormone-refractory prostate cancer (Aneja et al., 2010).
- Bromophenols coupled with nucleoside bases and brominated tetrahydroisoquinolines derived from a red alga suggest potential in drug discovery (Ma et al., 2007).
Antitumor Activity
- Studies have explored the synthesis and antitumor activity of methoxy‐indolo[2,1‐a]isoquinolines, indicating the potential of these derivatives in cancer treatment (Ambros, Angerer, & Wiegrebe, 1988).
Rational Drug Design
- Research into the rational design of microtubule-targeting drugs based on these compounds has been conducted, showing promising results for anti-breast cancer applications (Aneja et al., 2006).
Properties
IUPAC Name |
9-bromo-4-methoxy-6-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO4/c1-14-4-3-6-7(12(14)15)9(16-2)11-10(8(6)13)17-5-18-11/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFKTVLUNCUPEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1=O)C(=C3C(=C2Br)OCO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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